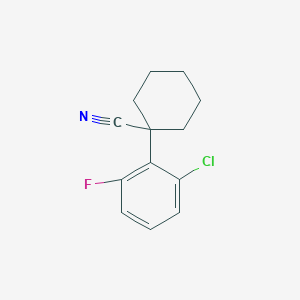

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile

描述

Chemical Identity and Structural Characterization of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile

Systematic Nomenclature and IUPAC Conventions

The compound this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The systematic name directly reflects the structural organization of the molecule, beginning with the cyclohexane ring system as the principal carbon chain, modified by the carbonitrile functional group at position 1, and substituted with a phenyl ring bearing both chloro and fluoro substituents.

The complete International Union of Pure and Applied Chemistry name is 1-(2-chloro-6-fluorophenyl)cyclohexane-1-carbonitrile, which precisely describes the connectivity and substitution pattern. Alternative nomenclature systems may reference this compound as cyclohexanecarbonitrile, 1-(2-chloro-6-fluorophenyl)-, emphasizing the cyclohexanecarbonitrile core structure with the substituted phenyl group as a modifier. The Chemical Abstracts Service registry number 214262-95-0 provides unambiguous identification within chemical databases and literature.

Regional naming conventions demonstrate slight variations in presentation while maintaining chemical accuracy. The compound appears in German chemical literature as 1-(2-Chlor-6-fluorphenyl)cyclohexancarbonitril, and in French sources as 1-(2-Chloro-6-fluorophényl)cyclohexanecarbonitrile. These multilingual designations follow the same structural logic while adapting to linguistic conventions, ensuring international chemical communication remains precise and unambiguous.

The systematic approach to naming this compound reveals the hierarchical organization of substituents and functional groups that characterizes modern chemical nomenclature. The numbering system clearly identifies the positions of halogen substituents on the phenyl ring, with chloro at position 2 and fluoro at position 6, relative to the point of attachment to the cyclohexyl system. This precise nomenclature enables clear communication of molecular structure across diverse scientific disciplines and applications.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₃H₁₃ClFN accurately represents the atomic composition of this compound, indicating thirteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom. The molecular weight of 237.70 grams per mole reflects the combined atomic masses of these constituent elements, with the halogen substituents contributing significantly to the overall molecular mass.

Stereochemical analysis of this compound reveals important considerations regarding molecular geometry and potential chirality. The cyclohexane ring adopts characteristic chair conformations that influence the overall three-dimensional structure of the molecule. The sp³ hybridization at the carbon bearing the carbonitrile group creates a tetrahedral geometry, while the phenyl ring maintains planar aromatic character through sp² hybridization.

The substitution pattern on the phenyl ring creates specific steric and electronic effects that influence molecular properties. The 2,6-disubstitution pattern with chloro and fluoro groups generates ortho-relationships that may lead to restricted rotation around the phenyl-cyclohexyl bond due to steric hindrance. This restricted rotation could potentially create atropisomeric forms under certain conditions, although the barrier to rotation would need detailed computational or experimental investigation to determine significance.

Conformational flexibility of the cyclohexane ring system allows for multiple low-energy conformations, with the chair form being most stable. The axial or equatorial positioning of the substituted phenyl group significantly affects the overall molecular shape and intermolecular interactions. The carbonitrile group, being linear due to sp hybridization of the nitrile carbon, extends from the cyclohexyl ring and influences both molecular dipole moment and potential hydrogen bonding interactions.

Crystallographic Data and Conformational Analysis

Crystallographic analysis provides fundamental insights into the solid-state structure and molecular packing arrangements of this compound. The melting point range of 76-81°C indicates moderate intermolecular forces within the crystal lattice, consistent with the presence of polar halogen substituents and the dipolar carbonitrile group. This relatively narrow melting range suggests good crystalline order and purity in typical preparations.

The density of 1.21 grams per cubic centimeter reflects efficient molecular packing within the crystal structure. This density value indicates that intermolecular forces, including halogen bonding interactions from the chloro and fluoro substituents, contribute to stable crystal formation. The relatively high density compared to simple hydrocarbons results from the presence of heavy halogen atoms and the compact molecular architecture.

Molecular conformation within the crystal lattice likely favors the chair form of the cyclohexane ring, with the substituted phenyl group adopting either axial or equatorial positions depending on intermolecular packing forces. The linear carbonitrile group creates directional interactions that may influence crystal packing patterns and contribute to the observed melting behavior. Crystal habit and morphology would depend on growth conditions and solvent effects during crystallization processes.

The refractive index of 1.544 provides information about the electronic polarizability of the compound in the solid state. This relatively high refractive index compared to saturated hydrocarbons reflects the presence of the aromatic phenyl system and the polarizable halogen substituents. The electronic density distribution created by the conjugated aromatic system and the electron-withdrawing carbonitrile group contributes to the overall optical properties of crystalline samples.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments. The aromatic region of proton Nuclear Magnetic Resonance spectra would display characteristic signals for the three aromatic protons on the substituted phenyl ring, with chemical shifts influenced by the electron-withdrawing effects of both halogen substituents and the adjacent cyclohexyl system.

The cyclohexyl protons would appear as complex multiplets in the aliphatic region, with the axial and equatorial protons showing distinct coupling patterns due to the rigid chair conformation. The protons on carbons adjacent to the quaternary center bearing the carbonitrile group would experience specific chemical shift effects due to the electron-withdrawing nature of the nitrile functionality. Integration patterns would confirm the expected ratio of aromatic to aliphatic protons consistent with the molecular formula.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal distinct signals for each carbon environment within the molecule. The nitrile carbon would appear as a characteristic signal around 120 parts per million, while the aromatic carbons would show appropriate chemical shifts reflecting the substitution pattern and halogen effects. The quaternary carbon bearing the carbonitrile group would exhibit a unique chemical shift influenced by both the nitrile group and the aromatic substitution.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide specific information about the fluoro substituent environment, with chemical shift and coupling patterns reflecting the ortho-relationship to the chloro substituent and the meta-position relative to the cyclohexyl attachment point. The fluorine signal would serve as a definitive structural confirmation and could provide insights into conformational dynamics through temperature-dependent studies.

Infrared Absorption Signatures

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence and environment of specific functional groups within this compound. The carbonitrile group produces a strong, sharp absorption band around 2200 wavenumbers, which serves as a diagnostic signature for the nitrile functionality. This band appears in a relatively clear region of the infrared spectrum, making it particularly useful for structural confirmation and purity assessment.

The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the cyclohexyl ring system occur at lower frequencies around 2850-2950 wavenumbers. The intensity and fine structure of these bands provide information about the relative proportions of aromatic and aliphatic hydrogen atoms, consistent with the molecular structure.

Aromatic carbon-carbon stretching vibrations and ring breathing modes appear in the fingerprint region between 1400-1600 wavenumbers, with specific patterns influenced by the substitution pattern on the phenyl ring. The presence of halogen substituents affects the normal modes of the aromatic ring, creating characteristic shifts and splittings that can be used for structural identification. Out-of-plane bending vibrations of aromatic hydrogens occur in the region below 1000 wavenumbers and provide additional structural information.

The carbon-halogen stretching vibrations appear at lower frequencies, with carbon-chlorine stretches typically around 600-800 wavenumbers and carbon-fluorine stretches at higher frequencies around 1000-1300 wavenumbers. These vibrations, while often of moderate intensity, provide definitive evidence for the presence and positioning of halogen substituents within the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural insights through characteristic fragmentation patterns. The molecular ion peak at mass-to-charge ratio 237 corresponds to the intact molecule and provides direct confirmation of the molecular weight. The isotope pattern of this peak reflects the presence of chlorine and its characteristic isotope distribution, creating a distinctive spectral signature.

Primary fragmentation pathways likely involve loss of the carbonitrile group, generating fragment ions corresponding to the substituted phenylcyclohexyl system. Loss of hydrogen cyanide (mass 27) would produce a significant fragment ion at mass-to-charge ratio 210, representing the 1-(2-chloro-6-fluorophenyl)cyclohexyl cation. This fragmentation pattern is common for nitrile-containing compounds and provides structural confirmation.

Secondary fragmentation processes may involve ring contractions or halogen losses, depending on ionization conditions and collision energies. Loss of chlorine (mass 35) or fluorine (mass 19) from various fragment ions would create characteristic patterns that help elucidate the substitution pattern on the aromatic ring. The relative abundances of these fragments provide insights into the stability of different ionic species and the preferred fragmentation pathways.

Accurate mass measurements using high-resolution mass spectrometry would confirm the exact molecular formula and distinguish this compound from potential isomers or related structures. The combination of accurate mass, isotope patterns, and fragmentation behavior creates a unique mass spectrometric fingerprint that enables confident identification and characterization of this compound in complex mixtures or synthetic reaction products.

属性

IUPAC Name |

1-(2-chloro-6-fluorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN/c14-10-5-4-6-11(15)12(10)13(9-16)7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFXEJWTWHLDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361462 | |

| Record name | 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-95-0 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl cyanide with cyclohexanone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1.1 Antagonist Activity in Neuropharmacology

Recent studies have highlighted the potential of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile as a nonpeptide antagonist in neuropharmacology. It has been screened for its activity against the relaxin-3/RXFP3 system, which is implicated in several physiological processes such as stress response and appetite control. The compound exhibited significant antagonist activity with an IC50 value of approximately 5.74 μM, indicating its potential as a tool compound for further investigations into RXFP3 antagonism .

1.2 Therapeutic Potential in Neurodegenerative Diseases

The compound has also been explored for its therapeutic potential in neurodegenerative diseases characterized by α-synuclein amyloidogenesis, such as Parkinson's disease and Alzheimer's disease. Research suggests that derivatives of this compound may effectively inhibit the toxic properties associated with α-synuclein, thus providing a promising avenue for treatment .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound involves multiple steps that can yield various derivatives with altered biological activities. For instance, modifications to the cyclohexane or phenyl rings can enhance or diminish antagonist activity at RXFP3 .

| Synthesis Step | Description | Yield (%) |

|---|---|---|

| Step 1 | Reaction of cyclohexanecarbonitrile with chlorinated fluorophenyl | 80 |

| Step 2 | Purification via silica gel chromatography | 70 |

作用机制

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with target molecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

相似化合物的比较

Structural Analogues of Cyclohexanecarbonitrile Derivatives

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Substituent Effects :

- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance stability and influence reactivity in electrophilic substitution. The trifluoromethyl group in 944351-63-7 improves metabolic resistance .

- Electron-Donating Groups (NH₂, MeO) : Increase nucleophilicity, as seen in 1e and 1f, which show higher yields (75–84.5%) due to enhanced reactivity .

- Physical Properties: Melting points for phenylamino derivatives (74–78°C) suggest moderate crystallinity, while halogenated analogs (e.g., 214262-95-0) may exhibit lower solubility in polar solvents due to hydrophobic substituents.

- Applications: Amino-substituted derivatives (e.g., 954135-64-9) are used in cancer research and agrochemicals , whereas halogenated variants (e.g., 214262-95-0) are likely intermediates for anti-inflammatory or antimicrobial agents.

Comparison with Non-Cyclohexane Derivatives

Indole-Based Analog ()

The compound 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile features an indole core instead of cyclohexane. Key differences include:

- Structural Rigidity : The planar indole ring may enhance π-π stacking in biological targets compared to the flexible cyclohexane.

- Substituent Positioning : The 6-fluoro and 2-methyl groups on the indole core could modulate binding affinity in enzyme inhibition.

Dicarbonitrile Derivatives ()

3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile demonstrates:

- Steric Effects: Bulkier substituents may reduce reactivity in substitution reactions compared to monosubstituted analogs.

生物活性

1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile, with the CAS number 214262-95-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a cyclohexane ring substituted with a chloro and a fluorophenyl group, along with a carbonitrile functional group. This unique structure is believed to influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may interact with various receptors in the body, influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various nitriles, including this compound, demonstrated significant inhibition against bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be effective against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study: Neuroprotective Effects

Research has indicated neuroprotective effects associated with compounds structurally similar to this compound. In animal models of neurodegenerative diseases, such as Parkinson's disease, administration of related compounds resulted in reduced neuroinflammation and improved motor function. This suggests that this compound may hold promise for similar therapeutic applications.

Data Table: Summary of Biological Activities

常见问题

Q. How can computational methods predict biological activity of derivatives?

- QSAR Modeling : Correlate Cl/F substituent positions with logP values (experimental: 2.8) to optimize blood-brain barrier permeability .

- Docking Studies : Target fluorophenyl nitriles to enzyme active sites (e.g., kinases) using AutoDock Vina, prioritizing derivatives with binding energies ≤ −8.0 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。